molecular formula C17H18N2O5 B7477476 N-(cyclopentylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide

N-(cyclopentylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide

Cat. No.: B7477476
M. Wt: 330.33 g/mol
InChI Key: MGKWPLNPODTERF-UHFFFAOYSA-N
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Description

N-(cyclopentylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety linked to a cyclopentylcarbamoyl group through an oxyacetamide linkage. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Oxyacetamide Linkage: The chromen-2-one derivative is then reacted with chloroacetic acid to introduce the oxyacetamide linkage.

    Attachment of the Cyclopentylcarbamoyl Group: Finally, the intermediate product is treated with cyclopentyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

N-(cyclopentylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopentylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide
  • N-(cyclopropylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide
  • N-(cyclobutylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide

Uniqueness

N-(cyclopentylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide is unique due to its specific cyclopentylcarbamoyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(cyclopentylcarbamoyl)-2-(2-oxochromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-15(19-17(22)18-12-3-1-2-4-12)10-23-13-7-5-11-6-8-16(21)24-14(11)9-13/h5-9,12H,1-4,10H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKWPLNPODTERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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